5H-Dibenz(b,f)azepine-5-carboxamide, 10,11-dihydro-10-(hydroxyimino)-, (10E)-
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Overview
Description
5H-Dibenz(b,f)azepine-5-carboxamide, 10,11-dihydro-10-(hydroxyimino)-, (10E)- is a chemical compound with significant applications in various fields, including medicine and chemistry. This compound is known for its unique structure and properties, which make it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Dibenz(b,f)azepine-5-carboxamide, 10,11-dihydro-10-(hydroxyimino)-, (10E)- typically involves the hydrogenation of 5H-Dibenz(b,f)azepine-5-carboxamide. The reaction conditions often include the use of hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
5H-Dibenz(b,f)azepine-5-carboxamide, 10,11-dihydro-10-(hydroxyimino)-, (10E)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
5H-Dibenz(b,f)azepine-5-carboxamide, 10,11-dihydro-10-(hydroxyimino)-, (10E)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its therapeutic potential in treating neurological disorders such as epilepsy and neuropathic pain.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5H-Dibenz(b,f)azepine-5-carboxamide, 10,11-dihydro-10-(hydroxyimino)-, (10E)- involves its interaction with specific molecular targets and pathways. It is known to inhibit sodium channel activity, which is crucial for its anticonvulsant and analgesic effects. This inhibition reduces neuronal excitability, thereby preventing seizures and alleviating pain .
Comparison with Similar Compounds
Similar Compounds
Oxcarbazepine: Another derivative of dibenzazepine with similar anticonvulsant properties.
Carbamazepine: A well-known anticonvulsant and mood-stabilizing drug.
Eslicarbazepine acetate: A newer antiepileptic drug with improved pharmacokinetic properties.
Uniqueness
5H-Dibenz(b,f)azepine-5-carboxamide, 10,11-dihydro-10-(hydroxyimino)-, (10E)- is unique due to its specific structural modifications, which enhance its pharmacological profile. Its ability to inhibit sodium channels more effectively makes it a promising candidate for further research and development in the treatment of neurological disorders .
Properties
CAS No. |
461670-31-5 |
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Molecular Formula |
C15H13N3O2 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
(5E)-5-hydroxyimino-6H-benzo[b][1]benzazepine-11-carboxamide |
InChI |
InChI=1S/C15H13N3O2/c16-15(19)18-13-7-3-1-5-10(13)9-12(17-20)11-6-2-4-8-14(11)18/h1-8,20H,9H2,(H2,16,19)/b17-12+ |
InChI Key |
VKSIBVBEGLEBSB-SFQUDFHCSA-N |
Isomeric SMILES |
C\1C2=CC=CC=C2N(C3=CC=CC=C3/C1=N/O)C(=O)N |
Canonical SMILES |
C1C2=CC=CC=C2N(C3=CC=CC=C3C1=NO)C(=O)N |
Origin of Product |
United States |
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